1-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one
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Overview
Description
1-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one is a complex organic compound with a unique structure that combines a piperazine ring with a bicyclic heptane system.
Preparation Methods
The synthesis of 1-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one involves several steps:
Chemical Reactions Analysis
1-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as receptors and enzymes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one involves its interaction with molecular targets, such as receptors or enzymes, through binding at specific sites. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one can be compared with other piperazine derivatives and bicyclic compounds:
1-(Diphenylmethyl)piperazine: This compound is a precursor in the synthesis and shares the piperazine ring structure.
Bicyclic Heptane Derivatives: Compounds with similar bicyclic structures but different substituents can be compared to highlight the unique properties conferred by the diphenylmethyl piperazine moiety.
These comparisons help in understanding the uniqueness and potential advantages of this compound in various applications.
Properties
Molecular Formula |
C27H32N2O3 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
1-(4-benzhydrylpiperazine-1-carbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C27H32N2O3/c1-25(2)26(3)14-15-27(25,32-24(26)31)23(30)29-18-16-28(17-19-29)22(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-13,22H,14-19H2,1-3H3 |
InChI Key |
HHEWFUZKEUYRFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C)C |
Origin of Product |
United States |
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